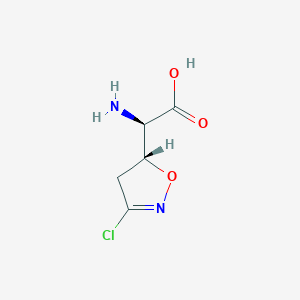
(R)-2-Amino-2-((R)-3-chloro-4,5-dihydroisoxazol-5-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-2-Amino-2-(®-3-chloro-4,5-dihydroisoxazol-5-yl)acetic acid is a chiral compound with significant potential in various scientific fields. This compound features an amino group, a chloro-substituted isoxazole ring, and an acetic acid moiety, making it a versatile molecule for research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-2-(®-3-chloro-4,5-dihydroisoxazol-5-yl)acetic acid typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a β-keto ester and hydroxylamine hydrochloride, under acidic conditions.
Amino Acid Formation: The final step involves the formation of the amino acid moiety through a Strecker synthesis, where the isoxazole derivative reacts with ammonia and hydrogen cyanide, followed by hydrolysis.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents can be employed to enhance the efficiency and sustainability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the isoxazole ring, potentially converting it to a dihydroisoxazole or a fully saturated isoxazolidine.
Substitution: The chlorine atom in the isoxazole ring can be substituted with various nucleophiles, such as amines or thiols, to yield a range of derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents such as dimethylformamide (DMF).
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Dihydroisoxazole or isoxazolidine derivatives.
Substitution: Various substituted isoxazole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, ®-2-Amino-2-(®-3-chloro-4,5-dihydroisoxazol-5-yl)acetic acid serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme-substrate interactions, particularly those involving amino acid metabolism. Its chiral nature makes it valuable for investigating stereospecific biochemical processes.
Medicine
In medicine, ®-2-Amino-2-(®-3-chloro-4,5-dihydroisoxazol-5-yl)acetic acid has potential as a lead compound for drug development. Its structural features may allow it to interact with specific biological targets, leading to the discovery of new therapeutic agents.
Industry
Industrially, this compound can be utilized in the production of specialty chemicals and pharmaceuticals. Its versatility in chemical reactions makes it a valuable intermediate in various manufacturing processes.
Mecanismo De Acción
The mechanism of action of ®-2-Amino-2-(®-3-chloro-4,5-dihydroisoxazol-5-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active site residues, while the isoxazole ring may engage in π-π interactions or hydrophobic contacts. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
®-2-Amino-2-(®-3-bromo-4,5-dihydroisoxazol-5-yl)acetic acid: Similar structure with a bromine atom instead of chlorine.
®-2-Amino-2-(®-3-methyl-4,5-dihydroisoxazol-5-yl)acetic acid: Similar structure with a methyl group instead of chlorine.
®-2-Amino-2-(®-3-hydroxy-4,5-dihydroisoxazol-5-yl)acetic acid: Similar structure with a hydroxyl group instead of chlorine.
Uniqueness
The presence of the chlorine atom in ®-2-Amino-2-(®-3-chloro-4,5-dihydroisoxazol-5-yl)acetic acid imparts unique electronic and steric properties, influencing its reactivity and interactions with biological targets. This makes it distinct from its analogs and potentially more suitable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C5H7ClN2O3 |
|---|---|
Peso molecular |
178.57 g/mol |
Nombre IUPAC |
(2R)-2-amino-2-[(5R)-3-chloro-4,5-dihydro-1,2-oxazol-5-yl]acetic acid |
InChI |
InChI=1S/C5H7ClN2O3/c6-3-1-2(11-8-3)4(7)5(9)10/h2,4H,1,7H2,(H,9,10)/t2-,4-/m1/s1 |
Clave InChI |
QAWIHIJWNYOLBE-VVJJHMBFSA-N |
SMILES isomérico |
C1[C@@H](ON=C1Cl)[C@H](C(=O)O)N |
SMILES canónico |
C1C(ON=C1Cl)C(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


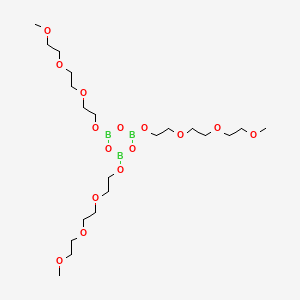
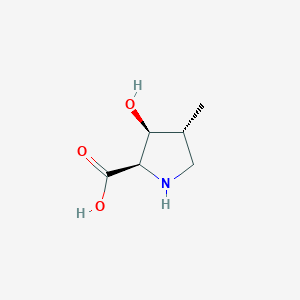

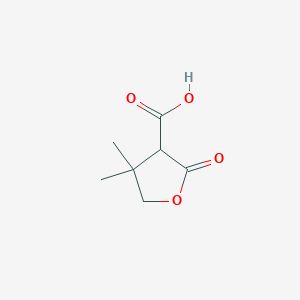
![2-(Bromomethyl)benzo[d]oxazole-6-acetic acid](/img/structure/B12881016.png)
![3-[1-(Ethanesulfonyl)ethyl]-4-methylpyrrolidine-2,5-dione](/img/structure/B12881021.png)
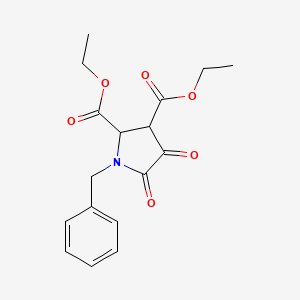
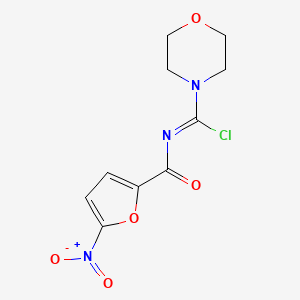

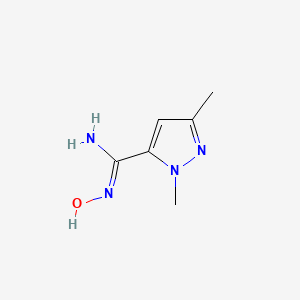
![2-(Chloromethyl)-4-cyanobenzo[d]oxazole](/img/structure/B12881049.png)
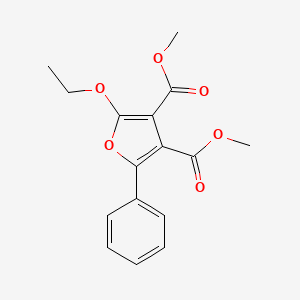
![[(5-Bromo-7-iodoquinolin-8-yl)oxy]acetonitrile](/img/structure/B12881064.png)
![1-Ethyl-3-(pyridin-3-yl)-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B12881074.png)
